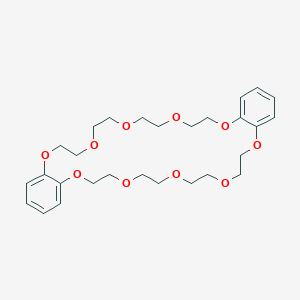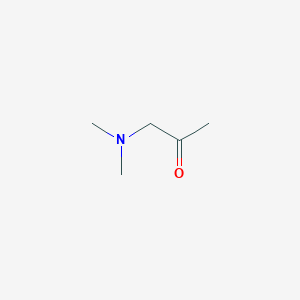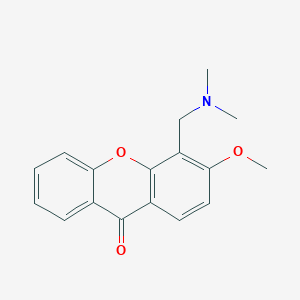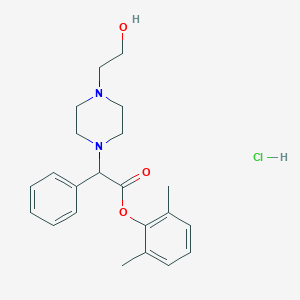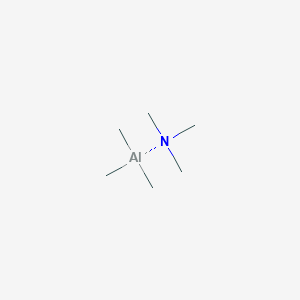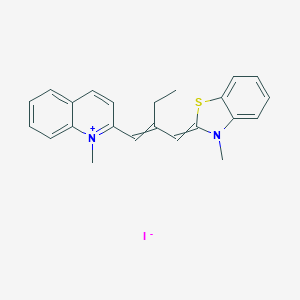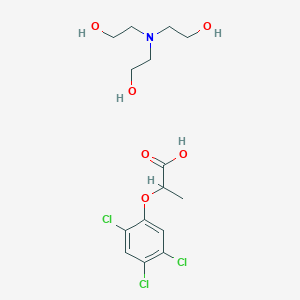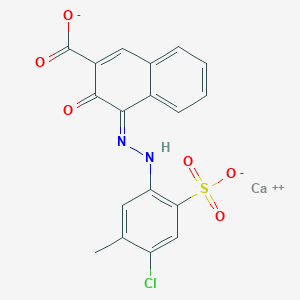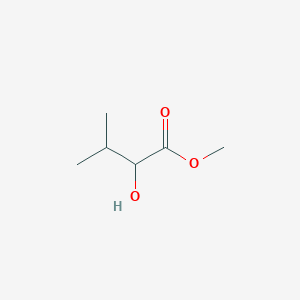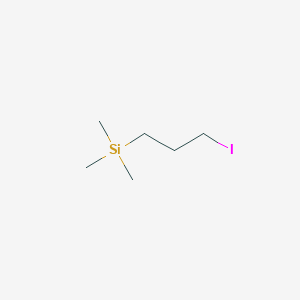
Lithium p-ethylbenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium p-ethylbenzenesulphonate (LiPEBS) is a compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects on mood disorders such as bipolar disorder. LiPEBS is a lithium salt of p-ethylbenzenesulphonic acid, which is a white crystalline powder that is soluble in water and organic solvents. The compound has been shown to have a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Lithium p-ethylbenzenesulphonate is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways that are involved in the regulation of mood and behavior. Lithium p-ethylbenzenesulphonate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. The compound has also been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
Efectos Bioquímicos Y Fisiológicos
Lithium p-ethylbenzenesulphonate has been shown to have a number of biochemical and physiological effects in various animal models. The compound has been shown to increase the expression of BDNF, which is a protein that plays a key role in the growth and survival of neurons. Lithium p-ethylbenzenesulphonate has also been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, Lithium p-ethylbenzenesulphonate has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes involved in the regulation of cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Lithium p-ethylbenzenesulphonate is that it has a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research. Lithium p-ethylbenzenesulphonate has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes involved in the regulation of cellular metabolism. One limitation of Lithium p-ethylbenzenesulphonate is that it has not been extensively studied in humans, so its potential therapeutic effects and side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on Lithium p-ethylbenzenesulphonate. One direction is to further investigate the compound's mechanism of action and how it modulates intracellular signaling pathways. Another direction is to study the compound's potential therapeutic effects in humans, particularly in the treatment of mood disorders such as bipolar disorder. Additionally, future research could focus on optimizing the synthesis of Lithium p-ethylbenzenesulphonate and developing new formulations that improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of Lithium p-ethylbenzenesulphonate involves the reaction of p-ethylbenzenesulphonic acid with lithium hydroxide. The reaction takes place in an aqueous solution and the resulting product is then filtered and dried. The purity of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Lithium p-ethylbenzenesulphonate has been extensively studied in the field of neuroscience due to its potential therapeutic effects on mood disorders such as bipolar disorder. The compound has been shown to have a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research.
Propiedades
Número CAS |
15497-94-6 |
|---|---|
Nombre del producto |
Lithium p-ethylbenzenesulphonate |
Fórmula molecular |
C8H9LiO3S |
Peso molecular |
192.2 g/mol |
Nombre IUPAC |
lithium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
SFYFPKNICQXSFE-UHFFFAOYSA-M |
SMILES isomérico |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Otros números CAS |
15497-94-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



